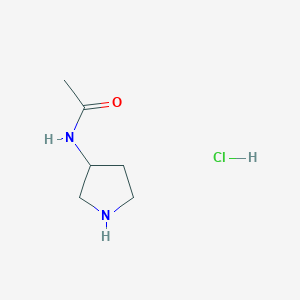
3-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)propanoic acid hydrochloride
Vue d'ensemble
Description
3-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)propanoic acid hydrochloride is a chemical compound with a complex structure that includes multiple ether and amine groups
Mécanisme D'action
Target of Action
COOH-PEG3-NH2.HCl, also known as 3-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)propanoic acid hydrochloride or 3-[2-[2-(2-Aminoethoxy)ethoxy]ethoxy]propanoic acid;hydrochloride, is a type of linker molecule used in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) . The primary targets of this compound are the antibodies in ADCs and the E3 ubiquitin ligase and target proteins in PROTACs .
Mode of Action
This compound acts as a linker that connects the antibody to the cytotoxic drug in ADCs . In PROTACs, it links the ligand for an E3 ubiquitin ligase to the ligand for the target protein . The compound’s amino and carboxylic acid groups allow it to form stable bonds with these targets, facilitating their interaction .
Biochemical Pathways
In ADCs, the compound enables the selective delivery of cytotoxic drugs to cancer cells, thereby minimizing damage to healthy cells . In PROTACs, it facilitates the degradation of target proteins by the ubiquitin-proteasome system .
Pharmacokinetics
The pharmacokinetic properties of COOH-PEG3-NH2.HCl are largely determined by the molecules it is linked to. As part of an ADC or PROTAC, it can influence the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the overall molecule .
Result of Action
The action of COOH-PEG3-NH2.HCl results in the selective targeting and treatment of diseases. In ADCs, it allows for the targeted destruction of cancer cells . In PROTACs, it enables the selective degradation of disease-related proteins .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step organic synthesis process. The starting materials typically include 2-aminoethanol and ethylene oxide. The reaction involves the stepwise addition of ethylene oxide to 2-aminoethanol, followed by further reactions to introduce additional ether groups.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be carried out in large reactors under controlled conditions. The process would involve the use of catalysts to facilitate the reactions and ensure high yields. Purification steps, such as distillation and crystallization, would be employed to obtain the final product in high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to convert the compound to its corresponding amine derivatives.
Substitution: Substitution reactions can occur at the ether or amine groups, leading to the formation of different functionalized derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation: Carboxylic acids and ketones.
Reduction: Primary and secondary amines.
Substitution: Alkylated and acylated derivatives.
Applications De Recherche Scientifique
Chemistry: The compound can be used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Biology: It may serve as a probe or reagent in biochemical studies, helping to understand biological processes. Medicine: Industry: Utilized in the production of surfactants, lubricants, and other industrial chemicals.
Comparaison Avec Des Composés Similaires
2-(2-Aminoethoxy)ethanol
Diethylene glycol monoamine
Triethylene glycol monoamine
Uniqueness: 3-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)propanoic acid hydrochloride is unique due to its extended ether chain and the presence of both amine and carboxylic acid functional groups. This combination of functionalities allows for a wide range of chemical reactions and applications, making it a versatile compound in scientific research and industry.
Propriétés
IUPAC Name |
3-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]propanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO5.ClH/c10-2-4-14-6-8-15-7-5-13-3-1-9(11)12;/h1-8,10H2,(H,11,12);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COPMJFPYRHPDIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCN)C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


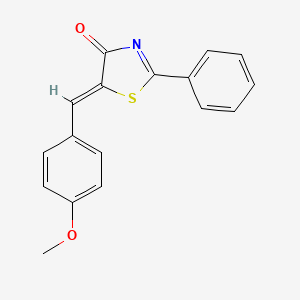
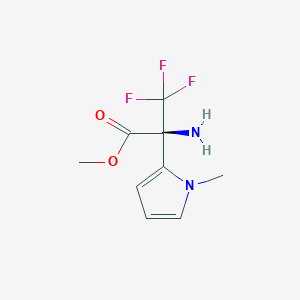
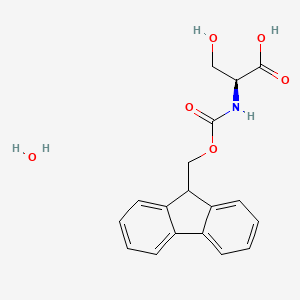
![Racemic-(1S,3S,4R,5R)-2-Tert-Butyl 3-Ethyl 5-Amino-2-Azabicyclo[2.2.1]Heptane-2,3-Dicarboxylate](/img/structure/B3096161.png)

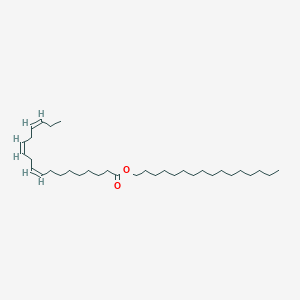





![1,2,4-Triazolo[4,3-b]pyridazine-7-carboxylic acid ethyl ester](/img/structure/B3096233.png)
